6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-21(2,3)28-20(27)24-12-11-23(14-17(24)15-7-5-4-6-8-15)18-10-9-16(13-22-18)19(25)26/h4-10,13,17H,11-12,14H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNRXUXPMXBXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-{4-[(tert-butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid, also known by its CAS number 904816-53-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its role in various bioactive molecules. The presence of the pyridine and carboxylic acid functionalities contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 321.39 g/mol |
| Density | 1.2 g/cm³ (predicted) |
| Boiling Point | 580.9 °C at 760 mmHg |
Research indicates that compounds similar to 6-{4-[(tert-butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid may exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing piperazine moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The structural components suggest potential interactions with inflammatory pathways, possibly modulating cytokine production.
Biological Activity Studies
Several studies have explored the biological activities of compounds related to this structure. Below are selected findings:
Case Study 1: Antitumor Activity
In a study examining the efficacy of piperazine derivatives against various cancer cell lines, it was found that certain derivatives exhibited significant cytotoxic effects. For instance, derivatives with similar structural motifs showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent antitumor properties .
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory potential of piperazine-based compounds. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, showing promising results that warrant further investigation .
Research Findings and Implications
The following table summarizes key research findings related to the biological activity of similar compounds:
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
